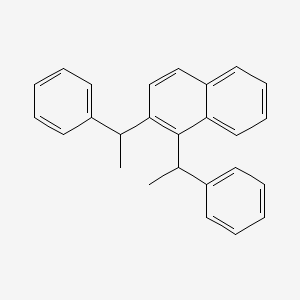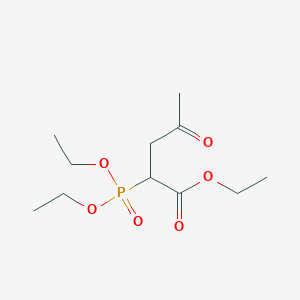
Ethyl(methyl)lead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(methyl)lead is an organolead compound that contains both ethyl and methyl groups attached to a lead atom. Organolead compounds have been historically significant due to their use in various industrial applications, particularly as additives in gasoline to improve engine performance. the toxicity and environmental impact of lead compounds have led to a decline in their use.
Métodos De Preparación
Ethyl(methyl)lead can be synthesized through the reaction of chloroethane and chloromethane with a sodium-lead alloy. The reaction proceeds as follows: [ \text{NaPb} + \text{CH}_3\text{Cl} + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{Pb(CH}_3\text{)(C}_2\text{H}_5\text{)} + \text{NaCl} ] The product is typically recovered by steam distillation, leaving behind a sludge of lead and sodium chloride .
Análisis De Reacciones Químicas
Ethyl(methyl)lead undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides and other byproducts.
Decomposition: At high temperatures, such as those found in internal combustion engines, this compound decomposes into lead and ethyl radicals.
Substitution: It can undergo substitution reactions with halogens and other reagents.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It has been used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Research has explored its effects on biological systems, particularly its toxicity and impact on cellular processes.
Medicine: While not commonly used in medicine due to its toxicity, studies have investigated its potential effects on human health.
Mecanismo De Acción
The mechanism by which ethyl(methyl)lead exerts its effects involves the generation of reactive oxygen species (ROS) and the disruption of cellular processes. Lead ions can interfere with enzyme activity, particularly those involved in heme synthesis, leading to oxidative stress and cellular damage . The compound can also bind to proteins and other macromolecules, disrupting their normal function.
Comparación Con Compuestos Similares
Ethyl(methyl)lead is similar to other organolead compounds such as tetraethyllead and tetramethyllead. These compounds share similar chemical properties and historical uses as gasoline additives. this compound is unique in its specific combination of ethyl and methyl groups, which can influence its reactivity and toxicity.
Similar compounds include:
Tetraethyllead: Used as a gasoline additive to improve octane rating.
Tetramethyllead: Similar in structure and use to tetraethyllead.
Tetraethylsilane: An organosilicon compound with similar applications in organic synthesis.
This compound’s unique combination of ethyl and methyl groups distinguishes it from these related compounds, potentially affecting its chemical behavior and applications.
Propiedades
Fórmula molecular |
C3H8Pb |
|---|---|
Peso molecular |
251 g/mol |
Nombre IUPAC |
ethyl(methyl)lead |
InChI |
InChI=1S/C2H5.CH3.Pb/c1-2;;/h1H2,2H3;1H3; |
Clave InChI |
JJTNLUJVRUPXSY-UHFFFAOYSA-N |
SMILES canónico |
CC[Pb]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
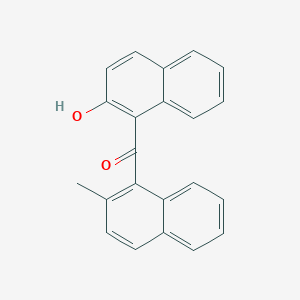
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
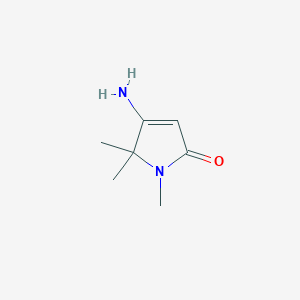
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
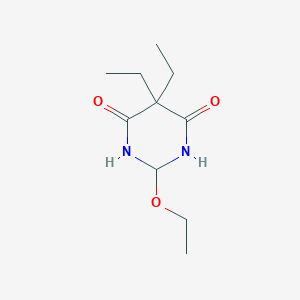
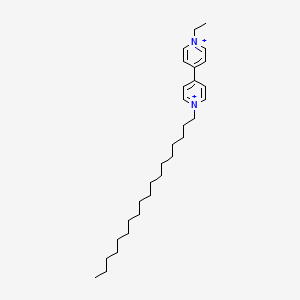
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)
